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Compound of Interest

Compound Name: 1-Allyl-4-(trifluoromethyl)benzene

Cat. No.: B156884

Technical Guide: 1-Allyl-4-
(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allyl-4-
(trifluoromethyl)benzene, a key intermediate in organic synthesis. The document details its
chemical identity, spectral properties, and a proposed synthetic pathway.

Chemical Identity and Properties

1-Allyl-4-(trifluoromethyl)benzene is a substituted aromatic compound with an allyl group and
a trifluoromethyl group attached to a benzene ring.
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Property Value Citations

CAS Number 1813-97-4 [1112][3]

Molecular Formula CioHoF3 [1103114]

Molecular Weight 186.17 g/mol [1112]14]
1-(prop-2-en-1-yl)-4-

IUPAC Name ?p g “ [11[4]
(trifluoromethyl)benzene
4-Allylbenzotrifluoride, 4-

Synonyms _ [1][2]
(Trifluoromethyl)allylbenzene

Appearance Liquid [2]

Density 1.112 g/mL at 25 °C [2]

Refractive Index

n20/D 1.449

[2]

Boiling Point

176.3 °C at 760 mmHg

[1]

Flash Point

54.4 °C (129.9 °F)

[2]

Spectral Data Analysis

While a complete set of experimentally verified spectra for 1-Allyl-4-(trifluoromethyl)benzene
is not readily available in the public domain, the following tables outline the expected spectral
characteristics based on data from analogous compounds.

Predicted 'H NMR SpectralData
Chemical Shift (8) Predicted Coupling

Multiplicity Protons Assigned

(ppm) Constants (J) in Hz
~7.5 d 2H ~8.0

~7.3 d 2H ~8.0

~5.9-6.1 m 1H

~5.1-5.2 m 2H

~34 d 2H ~6.5

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.alfa-chemistry.com/product/1-allyl-4-trifluoromethyl-benzene-cas-1813-97-4-10852.html
https://www.sigmaaldrich.com/US/en/product/aldrich/706779
https://cymitquimica.com/products/10-F200339/1813-97-4/1-allyl-4-trifluoromethylbenzene/
https://www.alfa-chemistry.com/product/1-allyl-4-trifluoromethyl-benzene-cas-1813-97-4-10852.html
https://cymitquimica.com/products/10-F200339/1813-97-4/1-allyl-4-trifluoromethylbenzene/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Allyl-4-_trifluoromethyl_benzene
https://www.alfa-chemistry.com/product/1-allyl-4-trifluoromethyl-benzene-cas-1813-97-4-10852.html
https://www.sigmaaldrich.com/US/en/product/aldrich/706779
https://pubchem.ncbi.nlm.nih.gov/compound/1-Allyl-4-_trifluoromethyl_benzene
https://www.alfa-chemistry.com/product/1-allyl-4-trifluoromethyl-benzene-cas-1813-97-4-10852.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Allyl-4-_trifluoromethyl_benzene
https://www.alfa-chemistry.com/product/1-allyl-4-trifluoromethyl-benzene-cas-1813-97-4-10852.html
https://www.sigmaaldrich.com/US/en/product/aldrich/706779
https://www.sigmaaldrich.com/US/en/product/aldrich/706779
https://www.sigmaaldrich.com/US/en/product/aldrich/706779
https://www.sigmaaldrich.com/US/en/product/aldrich/706779
https://www.alfa-chemistry.com/product/1-allyl-4-trifluoromethyl-benzene-cas-1813-97-4-10852.html
https://www.sigmaaldrich.com/US/en/product/aldrich/706779
https://www.benchchem.com/product/b156884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted **C NMR Spectral Data

Chemical Shift (8) (ppm)

Carbon Assignment

~ 143 C-ipso

~ 137 C-ene
~129 C-aro

~ 128 (q) C-aro
~125(q) CFs
~116 C-eneH:
~39 CH2

Predicted IR SpectralData

Wavenumber (cm~12)

Bond Vibration

~ 3080-3010 C-H stretch (aromatic and vinyl)

~ 2980-2900 C-H stretch (allylic)

~ 1640 C=C stretch (alkene)

~ 1615, 1500 C=C stretch (aromatic)

~ 1325 C-F stretch (strong)

~ 990, 910 =C-H bend (alkene out-of-plane)

~ 840 C-H bend (aromatic p-disubstituted)

Predicted Mass Spectrometry Data
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miz Interpretation
186 [M]* (Molecular ion)
167 M - F]*

145 [M - CH2CH=CH:]*
117 [M - CFs]*

Proposed Synthesis Protocol

A plausible method for the synthesis of 1-Allyl-4-(trifluoromethyl)benzene is via the allylation
of a suitable 4-(trifluoromethyl)phenyl precursor. A general method for the synthesis of
allylbenzene derivatives from toluene derivatives has been described, which can be adapted
for this specific synthesis[5].

Reaction: Allylation of 4-(Trifluoromethyl)bromobenzene with allylboronic acid pinacol ester via
Suzuki coupling.

Reagents and Materials:

e 4-(Trifluoromethyl)bromobenzene

« Allylboronic acid pinacol ester

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Potassium carbonate (K2COs)

o Toluene

o Water

o Standard laboratory glassware and purification equipment

Experimental Procedure:
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» To a round-bottom flask, add 4-(trifluoromethyl)bromobenzene (1.0 eq.), allylboronic acid
pinacol ester (1.2 eq.), palladium(ll) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

e Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene to the flask.

e The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere
(e.g., nitrogen or argon) for 12-24 hours.

» Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography
(GC).

o Upon completion, the reaction mixture is cooled to room temperature and diluted with water
and ethyl acetate.

e The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure 1-allyl-4-(trifluoromethyl)benzene.

Visualizations
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Starting Materials

Allylboronic acid pinacol ester
4~(Trifluoromethyl)bromobenzene

Catalyst System

PPh3

Hg

Reaction Conditions
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Pd(OAc)2 Suzuki Coupling Reaction 1-Allyl-4-(trifluoromethyl)benzene

A

Click to download full resolution via product page

Caption: Proposed Suzuki coupling workflow for the synthesis of 1-Allyl-4-

(trifluoromethyl)

benzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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